molecular formula C19H21N3O2S B3650394 N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide

Cat. No.: B3650394
M. Wt: 355.5 g/mol
InChI Key: GHQFVMWSATZPCH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-19(20-9-10-21-11-13-24-14-12-21)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22/h1-8H,9-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQFVMWSATZPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with morpholine derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the carboxamide group of the phenothiazine and the morpholine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

General Reaction Types

Phenothiazine-carboxamide derivatives typically undergo:

  • Oxidation of the sulfur atom in the phenothiazine core.

  • Reduction of electron-deficient functional groups (e.g., carboxamide).

  • Substitution at the nitrogen atom of the phenothiazine ring.

  • Hydrolysis of the carboxamide group under acidic/basic conditions.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Observations
Oxidation Potassium permanganate (KMnO₄) in acidic medium; hydrogen peroxide (H₂O₂)Converts phenothiazine to sulfoxide or sulfone derivatives.
Reduction Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C)Reduces carboxamide to amine or modifies sulfur oxidation states.
Substitution Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., ClCOCH₃) in presence of base (e.g., Et₃N)Introduces new substituents at the phenothiazine nitrogen or adjacent positions.
Hydrolysis Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux Converts carboxamide to carboxylic acid or amine, depending on conditions.

Oxidation Pathways

The sulfur atom in phenothiazine undergoes oxidation to sulfoxide (S→O) or sulfone (S→O₂) via electrophilic attack. For example, KMnO₄ in acidic conditions selectively oxidizes sulfur centers, while milder agents like H₂O₂ may yield sulfoxides.

Substitution Reactions

Nucleophilic substitution at the phenothiazine nitrogen is facilitated by electron-withdrawing groups (e.g., carboxamide), which enhance reactivity. Alkylation or acylation typically occurs under basic conditions to deprotonate the amine .

Stability and Side Reactions

  • Thermal Stability : Phenothiazines are generally stable under moderate heating but may degrade at high temperatures (>200°C).

  • Photodegradation : Light exposure can induce oxidation or ring cleavage, particularly in the presence of oxygen.

  • Acid/Base Sensitivity : The carboxamide group hydrolyzes readily under acidic/basic conditions, forming carboxylic acids or amines .

Comparative Analysis with Analogous Compounds

Compound Key Differences Reactivity Nuances
N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide Aliphatic substituent (2-methylpropyl) vs. morpholinyl-ethyl group.Alkylation occurs at the carboxamide nitrogen; oxidation targets sulfur.
10-(4-morpholinylcarbonyl)-10H-phenothiazine Morpholinyl group attached directly to the phenothiazine core via carbonyl.Hydrolysis of the carbonyl group may yield amines or acids.
Phenothiazine-10-carboxylic acid Lacks the carboxamide group; replaced by carboxylic acid.More prone to decarboxylation under thermal stress.

Research Findings and Gaps

  • Biological Relevance : Phenothiazine derivatives are studied for neuroprotective and antimicrobial properties, though specific data for this compound is lacking .

  • Synthetic Challenges : Hydrolysis of the carboxamide group during synthesis requires careful control of pH and reaction time .

  • Future Directions : Investigating the role of the morpholinyl substituent in modulating redox properties or receptor interactions could expand its applications.

Note: The analysis is based on extrapolation from structurally similar compounds and general phenothiazine chemistry, as no direct literature on the target compound was identified in the provided sources.

Scientific Research Applications

Medicinal Applications

Antipsychotic and Neuroprotective Properties
Due to its structural similarity to established antipsychotic drugs, N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide is being investigated for its potential use in treating psychiatric disorders. Phenothiazines are known for their dopaminergic activity, which can mitigate symptoms of schizophrenia and other psychoses. Research indicates that this compound may also exhibit neuroprotective effects, potentially beneficial in conditions such as ischemia and neurodegenerative diseases .

Antimicrobial Activity
Studies have shown that phenothiazine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections .

Anticancer Potential
This compound has been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to induce oxidative stress in tumor cells has been highlighted as a possible pathway for its anticancer effects .

Biological Research Applications

Modulation of Amyloid Precursor Protein (APP)
Recent research has focused on the role of phenothiazine derivatives in modulating APP metabolism, which is crucial in Alzheimer's disease pathology. Compounds similar to this compound have shown promise in reducing amyloid-beta peptide release, thereby potentially mitigating plaque formation associated with Alzheimer's .

Fluorescent Probes
The unique photophysical properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules can facilitate the visualization of cellular processes, aiding in the study of various biological mechanisms.

Chemical and Industrial Applications

Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex phenothiazine derivatives. Its reactivity allows it to participate in various chemical transformations, making it valuable in the development of novel compounds with tailored properties.

Dyes and Pigments
The chromophoric nature of phenothiazine derivatives lends them utility in the dye industry. The compound can be utilized in the formulation of dyes and pigments due to its vibrant color and stability under light exposure.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Neuroprotective Effects Demonstrated potential in preventing neuronal degeneration during ischemia.
Antimicrobial ActivityShowed efficacy against multiple bacterial strains, indicating therapeutic potential.
Anticancer Research Inhibited cancer cell growth through apoptosis induction pathways.
APP Modulation Reduced amyloid-beta peptide release, suggesting a role in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Applications/Findings Reference
N-[2-(N',N'-Diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide Morpholine replaced with diisopropylamino group C₂₁H₂₆N₄OS 394.53 Inhibits BuChE; reduced activity in D70G/F329A/Y332A BuChE mutants .
N-[2-(propan-2-ylcarbamoyl)phenyl]-10H-phenothiazine-10-carboxamide Morpholinylethyl replaced with propan-2-ylcarbamoylphenyl C₂₃H₂₁N₃O₂S 403.50 No direct activity reported; structural focus on carbamoylphenyl substitution .
N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-10H-phenothiazine-10-carboxamide Complex quinazolinyl substituent C₂₄H₂₀N₆O₂S 456.52 Potential pharmacological applications (unspecified) .
10-[4-(3-chloro-2-furan-2-yl-4-oxo-azetidin-1-yl)-benzenesulfonyl]-10H-phenothiazine Sulfonyl-linked azetidinone-furan group C₂₅H₁₈ClN₃O₄S₂ 532.00 Synthetic focus; antimicrobial activity not reported .

Functional Comparisons

Butyrylcholinesterase (BuChE) Inhibition
  • Target Compound: No direct BuChE inhibition data available in the provided evidence.
  • Diisopropylamino Analogue (Compound 4): Shows inhibition of wild-type BuChE. Mutant Studies: Reduced inhibition in D70G, F329A, and Y332A BuChE mutants, suggesting cationic nitrogen in the side chain interacts with residues in the enzyme gorge . Key Insight: The morpholine group in the target compound may exhibit different binding dynamics due to its oxygen atom and smaller steric profile compared to diisopropylamino.
Antimicrobial Activity
  • Morpholine-Containing Analogues (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) :
    • Demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
    • Implication : The target compound’s morpholine group could enhance antimicrobial properties, but direct evidence is lacking.
Crystallographic and Conformational Analysis
  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Exhibits a butterfly-shaped phenothiazine core with a folding angle of 153.87° between benzene rings. Planar geometry due to intramolecular charge-transfer interactions . Comparison: The target compound’s carboxamide-morpholine side chain may introduce steric or electronic effects altering conformational stability.

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine family, which has been extensively studied for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 432514-37-9

The compound features a phenothiazine core, which is known for its pharmacological significance. The presence of the morpholine group is believed to enhance its biological activity by influencing receptor interactions and metabolic pathways.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Similar to other phenothiazines, it may inhibit enzymes involved in neurotransmitter metabolism, particularly those related to dopamine and serotonin pathways.
  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, potentially affecting signal transduction pathways that regulate mood and behavior.
  • Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to oxidative stress in target cells, which can influence cell survival and proliferation.

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains. The mechanism is likely related to membrane disruption and inhibition of vital metabolic processes in microorganisms.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. IC50 values ranged from 5 to 15 µM, indicating significant potency .
Cell LineIC50 (µM)
MCF-710
HT-2912
HePG28

Neuroprotective Effects

Due to its structural similarity to other neuroactive phenothiazines, this compound is being investigated for its neuroprotective effects against ischemic injury and neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest it may inhibit cholinesterases and reduce amyloid-beta aggregation, contributing to its potential as a multi-target agent in neurodegeneration .

Case Studies and Research Findings

  • Antitubercular Activity : A study assessed the antitubercular activity of phenothiazine derivatives, including this compound. The compound showed promising results against Mycobacterium tuberculosis with an effective concentration range .
  • HDAC Inhibition : Research highlighted the compound's ability to act as a histone deacetylase (HDAC) inhibitor, suggesting its role in epigenetic regulation of gene expression related to cancer progression .
  • Synergistic Effects : Investigations into combination therapies revealed that this compound enhances the efficacy of existing chemotherapeutics when used in tandem with them, particularly in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the carboxamide moiety in N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide?

  • The carboxamide group is typically introduced via coupling reactions between a phenothiazine-derived carboxylic acid and an amine. For example, describes using COMU (a carbodiimide coupling agent) with DIPEA in DMF to activate the carboxylic acid (e.g., compound 21) and react it with hydroxylamine or other amines. For the target compound, 2-(morpholin-4-yl)ethylamine would replace hydroxylamine. Reaction monitoring via TLC and purification via column chromatography are critical steps .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): To verify the connectivity of the morpholin-4-yl ethyl chain and carboxamide group (e.g., characteristic shifts for morpholine protons at δ ~3.5–3.7 ppm) .
  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: If single crystals are obtained, crystallographic data (e.g., unit cell parameters, bond angles) can resolve conformational details, as demonstrated for similar phenothiazine derivatives in .

Q. What pharmacological targets are commonly associated with phenothiazine derivatives, and how is this compound likely evaluated?

  • Phenothiazines often target dopamine or histamine receptors, tubulin, or histone deacetylases (HDACs). For this compound, computational docking studies (using software like AutoDock) and in vitro assays (e.g., HDAC inhibition protocols from ) are initial steps. Dose-response curves and selectivity profiling against related enzymes/receptors are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the morpholin-4-yl ethylamine to the phenothiazine core?

  • Key factors include:

  • Coupling Agents: COMU or HATU may offer higher efficiency than EDCI/DMAP .
  • Solvent Choice: Polar aprotic solvents like DMF or THF enhance reactivity but require strict anhydrous conditions.
  • Temperature: Room temperature or mild heating (40–60°C) balances reaction rate and side-product formation.
  • Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate to dichloromethane/methanol) resolves unreacted amine and carboxamide byproducts .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) calculations, as described in , model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict sites for electrophilic/nucleophilic attack and correlate with experimental redox behavior (e.g., phenothiazine’s oxidation to sulfoxide derivatives) . Software like Gaussian or ORCA can simulate spectroscopic data (IR, UV-Vis) for validation .

Q. How do structural modifications (e.g., substituents on phenothiazine or morpholine) impact biological activity?

  • Case Study: highlights that adding a 5-oxide group to phenothiazine increases HDAC inhibition potency. Similarly, replacing morpholine with piperazine alters solubility and target affinity. Systematic SAR studies involve synthesizing analogs (e.g., varying alkyl chain length or sulfone/sulfoxide groups) and testing in enzyme assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Phenothiazines often form polymorphs due to conformational flexibility. Strategies include:

  • Solvent Screening: High-polarity solvents (e.g., ethanol/water mixtures) promote slow crystallization.
  • Temperature Control: Gradual cooling from saturated solutions reduces disorder.
  • Seeding: Introducing pre-formed crystals of analogous compounds (e.g., from ) can guide lattice formation .

Methodological Notes

  • Synthesis References: Key steps from , and 13.
  • Analytical Validation: Cross-reference NMR/MS data with published phenothiazine derivatives (e.g., ).
  • Computational Tools: Leverage DFT ( ) and crystallographic databases () for predictive modeling.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.